Norketobemidone

Description

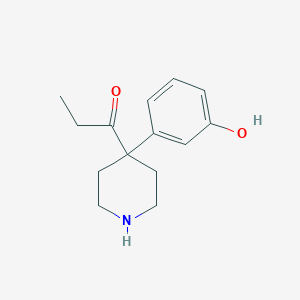

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-13(17)14(6-8-15-9-7-14)11-4-3-5-12(16)10-11/h3-5,10,15-16H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTDPLRIKDSWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCNCC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166430 | |

| Record name | Norketobemidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15847-72-0 | |

| Record name | Norketobemidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norketobemidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of Norketobemidone

Molecular Structure and Formula

Norketobemidone is a chemical entity belonging to the phenylpiperidine class of organic compounds. Its formal chemical name is 1-[4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one. nih.gov The molecular structure consists of a piperidine (B6355638) ring attached to a phenyl group, which has a hydroxyl substituent.

Molecular Formula: C₁₄H₁₉NO₂ nih.gov

Physicochemical Characteristics

The physical and chemical properties of this compound are cataloged in various chemical databases, providing essential information for its identification and study. These characteristics are crucial for analytical chemists and pharmacologists in designing experiments and interpreting data.

| Property | Value | Source |

| Molecular Weight | 233.31 g/mol | nih.gov |

| Monoisotopic Mass | 233.141578849 Da | nih.gov |

| CAS Number | 15847-72-0 | nih.gov |

| IUPAC Name | 1-[4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one | nih.gov |

| SMILES | CCC(=O)C1(CCNCC1)C2=CC(=CC=C2)O | nih.gov |

| InChIKey | BJTDPLRIKDSWIS-UHFFFAOYSA-N | nih.gov |

Synthesis and Derivatization

The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, ketobemidone. The established synthesis route for ketobemidone involves the alkylation of (3-methoxyphenyl)acetonitrile (B41291) using bis(2-chloroethyl)methylamine. psychonautwiki.orgwikipedia.org This intermediate is then reacted with ethylmagnesium bromide, followed by a final O-demethylation step using hydrobromic acid to yield ketobemidone. psychonautwiki.orgwikipedia.org this compound is then produced via the metabolic N-demethylation of ketobemidone. psychonautwiki.orgnih.govdrugbank.com

For analytical purposes, derivatization of this compound is sometimes employed. One documented method involves derivatization with ethyl chloroformate during an extraction procedure from plasma samples. nih.gov This step is performed to improve the compound's volatility and chromatographic behavior for analysis by gas chromatography-mass spectrometry. nih.gov

Analytical Methodologies for Norketobemidone in Biological Matrices

Chromatographic and Mass Spectrometric Techniques for Quantification and Identification

The combination of liquid chromatography with tandem mass spectrometry stands as a primary tool for the analysis of norketobemidone, providing robust and reliable results. Gas chromatography-mass spectrometry has also been utilized, particularly for the simultaneous determination with its parent compound.

Coupled-Column Capillary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Coupled-column capillary liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of this compound in various biological samples, including plasma, urine, and brain microdialysates. nih.govresearchgate.net This technique allows for the detection of this compound even at very low concentrations. researchgate.net For instance, a developed LC-MS method demonstrated a limit of quantification for this compound as low as 3 nmol/L in plasma and urine. nih.gov The recovery rate for this compound using this method was reported to be 81.1%, with coefficients of variation ranging from 2.8% to 9.5%, indicating good precision and accuracy. nih.gov

Methodologies often employ on-line desalting and trapping of analytes on micro-solid-phase extraction (SPE) columns. nih.gov In one such method, this compound was trapped on a C18 column before being eluted for analysis. nih.govresearchgate.net The identification of this compound is confirmed by comparing the retention times and the resulting tandem mass spectra from the samples with those of synthetic standards. nih.gov LC-MS/MS is considered a superior alternative to GC-MS because it is more sensitive and avoids the time-consuming derivatization steps. researchgate.net

| Parameter | Value | Matrix | Reference |

| Limit of Quantification | 3 nmol/L | Plasma, Urine | nih.gov |

| Recovery Rate | 81.1% | Plasma, Urine | nih.gov |

| Coefficient of Variation | 2.8% - 9.5% | Plasma, Urine | nih.gov |

Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS)

Liquid chromatography-electrospray ionization time-of-flight mass spectrometry (LC-ESI-TOF-MS) is another powerful technique used for the identification of this compound and its conjugates in biological fluids. nih.gov This method is particularly valuable for identifying metabolites when reference standards are unavailable, as it provides highly accurate mass measurements. researchgate.net

LC-ESI-TOF-MS has been successfully used to identify the glucuronide conjugate of this compound in human urine. researchgate.netnih.gov The identification process relies on the accurate mass of the molecule and the fragmentation patterns observed in the tandem mass spectra (MS/MS), which can be compared to the fragmentation of the parent aglycone. nih.gov The accuracy of mass measurements using this technique has been reported to be better than 2.1 ppm, with high inter-day precision. nih.gov Sample preparation for this method often involves extraction from a mixed-mode solid-phase micro-column. nih.gov

| Technique | Application | Key Feature | Reference |

| LC-ESI-TOF-MS | Identification of this compound glucuronide conjugate in human urine | Accurate mass measurement and MS/MS fragmentation patterns | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection

Gas chromatography-mass spectrometry (GC-MS) provides a reliable method for the simultaneous determination of this compound and its parent compound, ketobemidone, in plasma. nih.gov This technique requires a derivatization step to make the analytes volatile enough for gas chromatography. nih.gov A common procedure involves derivatization with ethyl chloroformate after ion-pair extraction. nih.gov

Using selected ion monitoring (SIM), this method can achieve a detection limit of 3 ng/mL for this compound in plasma, with determinations performed down to 5 ng/mL. nih.gov The method has shown good precision, with a relative standard deviation of 9% for the analysis of 10 ng/mL of this compound. nih.gov The absolute recovery of unconjugated this compound from plasma at a concentration of 100 ng/mL was found to be 85%. nih.gov Although effective, GC-MS is often considered more time-consuming than LC-MS/MS due to the necessary derivatization step. researchgate.net

| Parameter | Value | Matrix | Reference |

| Detection Limit | 3 ng/mL | Plasma | nih.gov |

| Quantification Limit | 5 ng/mL | Plasma | nih.gov |

| Relative Standard Deviation | 9% (at 10 ng/mL) | Plasma | nih.gov |

| Absolute Recovery | 85% (at 100 ng/mL) | Plasma | nih.gov |

Advanced Sample Preparation Strategies

Effective sample preparation is critical for removing interferences from complex biological matrices and for concentrating the analyte of interest, thereby enhancing the sensitivity and reliability of the analytical method.

On-line Desalting and Micro-Solid-Phase Extraction (SPE)

On-line desalting and micro-solid-phase extraction (SPE) are integral components of modern analytical methods for this compound, particularly when analyzing samples from microdialysis. researchgate.netnih.gov These automated techniques are used to clean up and pre-concentrate the sample before it enters the mass spectrometer. grafiati.com

Selective Trapping using Phenylboronic Acid Columns for Catechol Metabolites

While this compound itself is not a catechol, the analysis of ketobemidone's metabolic profile sometimes involves the detection of catechol-type metabolites like hydroxyketobemidone. nih.govresearchgate.net For the selective isolation of such metabolites, phenylboronic acid (PBA) columns are employed. nih.govresearchgate.net This strategy is based on the ability of PBA to form covalent complexes with the cis-diol groups present in catecholamines under basic conditions. researchgate.netgrafiati.com

The catechol metabolite is selectively trapped on the PBA column at a basic pH, while other compounds, like this compound, are not retained. nih.govresearchgate.net The trapped catechol can then be eluted under acidic conditions directly into the mass spectrometer for analysis. nih.gov This selective trapping is a powerful tool for isolating specific classes of metabolites from a complex mixture, demonstrating the tailored sample preparation strategies used in the comprehensive metabolic investigation of related compounds. nih.govgrafiati.com

Methodological Challenges and Resolution Strategies

A primary challenge in the analysis of this compound is its chromatographic separation from the parent drug, ketobemidone, and other related metabolites like ketobemidone N-oxide. researchgate.net Their structural similarities can lead to co-elution in standard chromatographic systems, complicating accurate quantification. To overcome this, researchers have developed specialized methods, such as coupled-column capillary liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov This technique often involves an initial online sample clean-up and concentration step using a micro-solid-phase extraction (SPE) column, such as a C18 column, to trap the analytes. nih.govresearchgate.netdiva-portal.org The trapped compounds are then eluted, often by back-flushing, onto an analytical column for separation. nih.govresearchgate.net In addition to liquid chromatography, gas chromatography-mass spectrometry (GC-MS) has also been utilized for the simultaneous determination of ketobemidone and this compound in plasma. researchgate.net

Table 1: Chromatographic Systems for this compound Analysis This table summarizes various chromatographic techniques and column types employed for the separation and analysis of this compound from its parent compound and other metabolites in biological samples.

| Analytical Technique | Column Type(s) | Sample Pre-treatment | Purpose |

| Coupled-Column Capillary LC-MS/MS | Trapping Column: C18; Analytical Column: Fluorinated reversed-phase | Online micro-solid-phase extraction (µ-SPE) | Separation of this compound and Ketobemidone N-oxide nih.govresearchgate.netdiva-portal.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Not specified | Solid-phase extraction and derivatization | Simultaneous determination in plasma researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Not specified | Solid-phase extraction | Determination in plasma and urine nih.gov |

To achieve enhanced chromatographic resolution between this compound and other closely related metabolites, specialized stationary phases have been employed. researchgate.netdiva-portal.org One particularly effective approach involves the use of a fluorinated reversed-phase silica (B1680970) gel column, commercially known as Fluofix. nih.govresearchgate.netdiva-portal.org Following initial trapping on a C18 pre-column, this compound and ketobemidone N-oxide are eluted and separated isocratically on the Fluofix column. nih.govresearchgate.net The unique properties of the fluorinated stationary phase provide different selectivity compared to traditional C18 phases, enabling the successful separation of these structurally similar compounds. researchgate.net The effectiveness of this system has led to the development of retention equations to describe the chromatographic behavior observed on the Fluofix column. nih.govresearchgate.netdiva-portal.org

Validation and Application of Analytical Methods

The definitive identification of this compound and other metabolites in biological samples relies on the use of synthetic reference standards. nih.govresearchgate.netdiva-portal.org In analytical methods, particularly those employing mass spectrometry, the identification of Phase I metabolites like this compound is confirmed by directly comparing their chromatographic retention times and tandem mass spectra with those obtained from the analysis of the pure synthetic standard under identical conditions. nih.govresearchgate.net For Phase II metabolites, such as glucuronide conjugates, synthetic standards of the corresponding aglycones (the non-conjugated form, i.e., this compound) are used to compare the fragmentation patterns in tandem mass spectra. nih.govresearchgate.netnih.gov This comparative approach is a cornerstone of method validation, ensuring the confident identification of metabolites in complex matrices like urine and brain microdialysates. nih.govresearchgate.net

For the structural elucidation of conjugated metabolites, such as this compound-glucuronide, high-resolution mass spectrometry is indispensable. nih.gov Techniques like liquid chromatography combined with electrospray ionization time-of-flight mass spectrometry (LC/ESI-TOF-MS) are utilized to analyze extracts from biological fluids like human urine. nih.gov The power of this approach lies in its ability to provide highly accurate mass measurements of the intact conjugated metabolite. nih.govmdpi.com In one study, the mass accuracy for this compound and other ketobemidone conjugates was reported to be better than 2.1 parts per million (ppm), with excellent inter-day precision. nih.gov This level of accuracy allows for the confident determination of the elemental composition of the metabolite. mdpi.comthermofisher.com Identification is further solidified by tandem mass spectrometry (MS/MS), where the observed fragmentation pattern of the conjugate, which typically includes a characteristic ion of the aglycone, is matched against the spectrum of the synthetic aglycone standard. nih.gov

Table 2: Accurate Mass Measurement Data for this compound Glucuronide This table presents findings from a study on the identification of conjugated metabolites in human urine, highlighting the precision of mass spectrometry techniques.

| Metabolite | Analytical Technique | Mass Accuracy | Inter-Day Relative Standard Deviation | Confirmation Method |

| This compound Glucuronide | LC/ESI-TOF-MS & MS/MS | < 2.1 ppm | +/- 0.00049% | Comparison of MS/MS fragmentation pattern with synthetic aglycone nih.gov |

A significant challenge in the analysis of this compound is its presence at very low concentrations in biological fluids, especially plasma. researchgate.netscispace.com In some cases, the levels of unconjugated this compound have been reported to be too low to be detected by certain methods. researchgate.netresearchgate.net This necessitates the development of highly sensitive and specific analytical methods to ensure reliable quantification. mdpi.comnih.gov Modern liquid chromatography-mass spectrometry (LC-MS) methods have been developed to meet these stringent sensitivity requirements. nih.gov For instance, a validated LC-MS method for the determination of ketobemidone and its metabolites in plasma and urine achieved a limit of quantification (LOQ) of 3 nmol/L for this compound. nih.gov Another method using gas chromatography-mass spectrometry reported a detection limit of 3 ng/mL for this compound in plasma. researchgate.net The continuous improvement in instrumentation sensitivity is crucial for pharmacokinetic studies and for monitoring in various biological matrices where metabolite concentrations can be minimal. japsonline.compainphysicianjournal.com

Table 3: Validated Method Sensitivity for this compound This table shows the limits of quantification (LOQ) and detection for this compound in biological fluids as reported in different analytical studies.

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery Rate |

| LC-MS | Plasma, Urine | 3 nmol/L | 81.1% nih.gov |

| GC-MS | Plasma | Determinations performed down to 5 ng/mL (Detection at 3 ng/mL) | 85% (at 100 ng/mL level) researchgate.net |

Pharmacological Characterization and Receptor Interactions of Norketobemidone and Its Analogs

Opioid Receptor Binding Profiles of N-alkyl-norketobemidones

The affinity of a homologous series of N-alkylnorketobemidones for opioid receptors has been a subject of significant research. Studies have demonstrated a statistically significant correlation between the ability of these compounds to bind to mouse brain homogenates in vitro and their analgesic potency as measured by the hot-plate test in mice. nih.gov This correlation suggests that the interaction with opioid receptors is a key determinant of their pharmacological activity.

The binding affinity of these compounds is influenced by the length of the N-alkyl chain. A study examining a series of N-alkyl substituted norketobemidones found that their rank order of potency in producing contractile responses in the rat colon corresponded to their analgesic efficacy and their ability to inhibit electrically stimulated contractions of the guinea-pig ileum. nih.gov This indicates that the structural modification of the N-alkyl group directly impacts the interaction with the opioid receptor and the subsequent biological response.

The following table summarizes the opioid receptor binding affinities for a selection of N-alkyl-norketobemidones.

| Compound | N-Alkyl Substituent | Relative Binding Affinity |

| Norketobemidone | H | - |

| Ketobemidone | CH₃ | High |

| Ethylthis compound | C₂H₅ | - |

| Propylthis compound | C₃H₇ | - |

| Butylthis compound | C₄H₉ | - |

| Pentylthis compound | C₅H₁₁ | - |

| Hexylthis compound | C₆H₁₃ | - |

Data on the specific relative binding affinities for each N-alkyl-norketobemidone analog was not available in the provided search results. The table reflects the general trend of how N-alkylation influences opioid receptor interaction.

Agonist and Antagonist Potency Determination

In Vitro Assessment using Guinea-Pig Ileum and Mouse Vas Deferens Assays

The guinea-pig ileum and mouse vas deferens preparations are classical in vitro models used to characterize the agonist and antagonist properties of opioid compounds. uah.esijper.orgnih.gov These tissues are rich in opioid receptors, with the guinea-pig ileum being particularly sensitive to mu-opioid receptor agonists and the mouse vas deferens to delta-opioid receptor agonists, although it also contains mu and kappa receptors. nih.govguidetopharmacology.org

In a homologous series of N-alkyl-norketobemidones, a study demonstrated a correlation between their analgesic potencies and their ability to antagonize electrically induced contractions of the guinea pig ileum. nih.gov The rank order of potency of these compounds in causing muscle contraction in the rat colon was also found to correlate with their ability to inhibit the muscular twitch in the guinea-pig ileum. nih.gov This highlights the utility of the guinea-pig ileum assay in predicting the in vivo analgesic effects of this class of compounds.

The mouse vas deferens assay is also crucial for differentiating the activity of opioid ligands. caltech.edu For instance, some benzomorphans with strong antinociceptive activity show significantly different relative potencies in the guinea-pig ileum versus the mouse vas deferens, a characteristic not observed with morphine-like benzomorphans. nih.gov This differential activity between the two preparations can provide insights into the receptor selectivity of the compounds.

Molecular Interactions with Opioid Receptors

Mu-Opioid Receptor Affinity

This compound, a metabolite of ketobemidone, is known to interact with mu-opioid receptors. drugbank.com The mu-opioid receptor is a G protein-coupled receptor and is the primary target for many opioid analgesics like morphine. plos.orgplos.org The interaction of ligands with the mu-opioid receptor is complex, involving specific binding pockets and molecular interactions that determine the affinity and efficacy of the compound. mdpi.comfrontiersin.org

The N-substituent on the morphinan (B1239233) skeleton plays a crucial role in defining the pharmacological behavior at the mu-opioid receptor. plos.org For the N-alkyl-norketobemidones, the nature of the alkyl group influences the binding affinity and subsequent signaling. Research on other opioid series has shown that modifications to the N-substituent can switch a compound's activity from agonist to antagonist or alter its potency. mdpi.com

Potential NMDA-Antagonist Properties of this compound

In addition to its activity at opioid receptors, this compound is recognized for its NMDA-antagonist properties. wikipedia.orgrxreasoner.com The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells that is crucial for synaptic plasticity and memory function. wikipedia.org Several synthetic opioids, including ketobemidone and its metabolite this compound, also act as NMDA receptor antagonists. wikipedia.orgnih.gov This dual pharmacological action may contribute to its effectiveness in certain types of pain that are less responsive to conventional opioids. wikipedia.org The NMDA antagonist properties of ketobemidone have been demonstrated by its ability to inhibit [3H]MK-801 binding and to reduce NMDA-induced responses in rat cortical preparations. nih.gov

Comparison of Binding and Potency across Homologous Series of N-alkyl-norketobemidones

A clear structure-activity relationship exists within the homologous series of N-alkyl-norketobemidones. A study established a statistically significant correlation between the in vitro receptor binding to mouse brain homogenates and the in vivo analgesic potency for this series of compounds. nih.gov

The potency of these compounds in isolated tissue preparations also reflects their in vivo activity. The rank order of potency for a series of N-alkyl substituted norketobemidones in causing contractile responses in the rat colon was found to be consistent with their analgesic efficacy in rats. nih.gov Furthermore, this order of potency correlated with their ability to inhibit electrically induced contractions of the guinea-pig ileum. nih.gov

The following table provides a comparative overview of the potency of N-alkyl-norketobemidones based on available research findings.

| N-Alkyl Substituent | Analgesic Potency (Mouse Hot-Plate) | Potency in Guinea-Pig Ileum Assay |

| Methyl (Ketobemidone) | High | Correlated with analgesia |

| Ethyl | - | Correlated with analgesia |

| Propyl | - | Correlated with analgesia |

| Butyl | - | Correlated with analgesia |

| Pentyl | - | Correlated with analgesia |

| Hexyl | - | Correlated with analgesia |

Specific quantitative data for the potency of each analog was not detailed in the provided search results. The table illustrates the established correlation between the in vitro and in vivo findings.

Structure Activity Relationship Sar Studies of N Alkyl Norketobemidone Series

Elucidation of Structural Determinants for Agonist and Antagonist Potencies

The pharmacological character of opioid ligands—whether they act as agonists, antagonists, or possess a mixed profile—is profoundly influenced by the nature of the substituent at the nitrogen atom. In many classes of opioids, such as morphinans and benzomorphans, the N-substituent is a key determinant of the compound's efficacy and receptor selectivity. researchgate.netmdpi.com

For many opioids, the substitution of a small alkyl group like N-methyl typically results in a compound with potent agonist activity at the mu-opioid receptor (MOR). researchgate.net Conversely, replacing the N-methyl group with a slightly larger group, such as N-allyl or N-cyclopropylmethyl, often converts the molecule into an antagonist at the MOR. umaryland.edu However, this is not a universal rule, and exceptions highlight the nuanced nature of ligand-receptor interactions. For instance, in some non-norketobemidone series, both N-methyl and N-cyclopropylmethyl analogues have been found to act as mu agonists. umaryland.edu

In studies of classes related to norketobemidone, such as the (−)-cis-N-normetazocines, a systematic variation of the N-alkyl chain length has been shown to produce a spectrum of activities. mdpi.com A fascinating trend was observed where activity switched from agonist (with N-methyl) to a mixed agonist/antagonist profile (with N-ethyl, -propyl, and -butyl), and then returned to full agonist activity with longer chains (N-pentyl to N-octyl), before finally diminishing with even longer chains (N-nonyl and -decyl). mdpi.com This demonstrates that the size and conformation of the N-alkyl group are critical in defining the functional nature of the interaction with the opioid receptor. While detailed public data on the full spectrum of agonist and antagonist potencies for the N-alkyl-norketobemidone series is limited, these findings from related structures underscore the principle that the N-substituent is a primary structural determinant of a compound's functional activity.

Correlation of In Vitro Potencies with Receptor Binding Data

A crucial aspect of SAR studies is establishing a meaningful relationship between a compound's affinity for a receptor, measured in vitro, and its biological effect, measured in vivo. For a homologous series of N-alkyl-norketobemidones, a statistically significant correlation has been successfully established between their in vitro receptor binding affinities and their in vivo analgesic potencies.

Specifically, research has shown a direct correlation between the relative ability of these compounds to bind to mouse brain homogenates in vitro and their analgesic potency as determined by the mouse hot-plate test. umaryland.edu This suggests that the affinity for the receptor is a strong predictor of the compound's therapeutic effect. Furthermore, a statistically significant correlation was also identified between the analgesic potencies of these compounds and their ability to antagonize electrically induced contractions of the guinea pig ileum, another standard in vitro assay for opioid activity. umaryland.edu

The correlation between in vitro binding and analgesic potency was found to be strongest in the absence of sodium ions. umaryland.edu The presence of sodium can alter the binding of agonists and antagonists differently, and this observation provides further insight into the specific nature of the receptor interaction. The general principle that in vitro potency does not always perfectly predict in vivo efficacy due to factors like metabolism and bioavailability is well-recognized, yet the strong correlation within the N-alkyl-norketobemidone series is a significant finding. nih.govsci-hub.seslu.se

Interactive Data Table: Conceptual Correlation of In Vitro and In Vivo Data for N-Alkyl-Norketobemidone Analogs

This table illustrates the conceptual relationship described in the text, where increasing receptor binding affinity correlates with increased analgesic potency. The values are representative and for illustrative purposes.

| N-Alkyl Substituent | Relative In Vitro Receptor Binding Affinity (Conceptual) | Relative In Vivo Analgesic Potency (Conceptual) |

| Methyl | Low | Low |

| Ethyl | Moderate | Moderate |

| Propyl | High | High |

| Butyl | Very High | Very High |

| Pentyl | High | High |

Implications for Ligand Design and Optimization within the N-alkyl-norketobemidone Class

The SAR findings for the N-alkyl-norketobemidone series and related opioid classes have significant implications for the rational design and optimization of new ligands. The primary takeaway is that the N-substituent on the piperidine (B6355638) ring is a critical handle for modulating pharmacological activity. researchgate.netmdpi.com

Future ligand design strategies within this class would logically focus on systematic modifications of the N-substituent to achieve desired pharmacological profiles. Key considerations for optimization include:

Alkyl Chain Length and Branching: As seen in related opioid series, varying the length and branching of the N-alkyl chain can fine-tune the balance between agonist and antagonist activity and can significantly impact potency. mdpi.com Exploring a wider range of linear, branched, and cyclic alkyl groups could lead to compounds with optimized efficacy and selectivity.

Introduction of Functional Groups: Incorporating different functional groups into the N-substituent, such as aromatic rings or amides, has been a successful strategy in other opioid classes, like benzomorphans, to enhance affinity and introduce receptor selectivity. researchgate.net This approach could be applied to the this compound scaffold to develop ligands with novel properties.

Conformational Constraint: The conformation of the N-substituent is crucial for its interaction with the receptor. Designing ligands with conformationally restricted N-substituents could lock the molecule into a bioactive conformation that favors binding to a specific receptor subtype or promotes a particular functional effect (e.g., full agonism vs. partial agonism).

The strong correlation between in vitro binding and in vivo potency in this series is particularly valuable for ligand design. umaryland.edu It suggests that in vitro screening assays can be used with a higher degree of confidence to predict the in vivo performance of newly designed compounds, potentially streamlining the drug discovery process. umaryland.edu By leveraging these SAR insights, medicinal chemists can more effectively navigate the chemical space of the N-alkyl-norketobemidone class to develop optimized ligands with tailored pharmacological profiles.

Preclinical Research Models and in Vitro Systems for Norketobemidone Studies

In Vivo Microdialysis for Extracellular Metabolite Profiling

In vivo microdialysis is a minimally invasive technique used to sample the extracellular fluid of tissues, providing valuable insights into the local concentrations of endogenous and exogenous compounds. This method has been instrumental in studying the metabolism of drugs directly within the brain. researchgate.net

Research utilizing in vivo microdialysis has demonstrated the presence of norketobemidone in the striatum of rat brains following the administration of its parent compound, ketobemidone. researchgate.netnih.gov In these studies, a microdialysis probe is implanted into the striatum, a brain region crucial for motor control and reward. The probe's semi-permeable membrane allows for the collection of small molecules from the extracellular space, which are then analyzed using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

The detection of this compound in the striatal microdialysate suggests that the N-demethylation of ketobemidone can occur locally within the brain tissue. researchgate.netnih.gov This finding is significant as it indicates that the brain is not merely a passive recipient of metabolites formed in the liver but possesses the metabolic machinery to transform xenobiotics. Specifically, the conversion of ketobemidone to this compound within the striatum points to the presence of drug-metabolizing enzymes in this brain region. researchgate.net

Studies have identified not only this compound but also other phase I metabolites, such as ketobemidone N-oxide, in the striatal microdialysate. researchgate.netnih.gov The identification of these metabolites was confirmed by comparing their retention times and tandem mass spectra with those of synthetic standards. researchgate.net This local metabolic activity within the brain could have important implications for the pharmacological and toxicological effects of ketobemidone and its metabolites.

Table 1: Metabolites of Ketobemidone Identified in Rat Striatum via In Vivo Microdialysis

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| This compound | N-demethylation (Phase I) | researchgate.netnih.gov |

| Ketobemidone N-oxide | N-oxidation (Phase I) | researchgate.netnih.gov |

| Hydroxymethoxyketobemidone | Phase I Metabolism | researchgate.net |

| Ketobemidone Glucuronide | Glucuronidation (Phase II) | researchgate.net |

| This compound Glucuronide | Glucuronidation (Phase II) | researchgate.net |

| Hydroxymethoxyketobemidone Glucuronide | Glucuronidation (Phase II) | researchgate.net |

In Vitro Systems for Metabolic Investigations

In vitro models are essential tools for elucidating the specific enzymes and transporters involved in the metabolism and disposition of drugs. These systems allow for controlled experiments that can isolate and characterize individual metabolic pathways.

Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. srce.hrnih.gov They are a standard in vitro tool for studying phase I metabolism. srce.hr

Studies using human liver microsomes have been crucial in identifying the primary enzymes responsible for the formation of this compound from ketobemidone. nih.govtandfonline.comtandfonline.com Research has shown a strong correlation between the rate of this compound formation and the activity of CYP2C9 and CYP3A4. nih.govtandfonline.comtandfonline.com At a ketobemidone concentration of 1 μM, the formation of this compound correlated most strongly with CYP2C9 activity. nih.govtandfonline.comtandfonline.com However, at a higher concentration of 50 μM, correlations with CYP2C19, CYP2C8, and CYP2B6 were also observed. nih.govtandfonline.com

Inhibition studies further confirmed the major roles of CYP2C9 and CYP3A4. tandfonline.com Specific inhibitors of these enzymes, such as sulfaphenazole (B1682705) for CYP2C9 and ketoconazole (B1673606) and troleandomycin (B1681591) for CYP3A4, significantly reduced the formation of this compound in a concentration-dependent manner. tandfonline.com For instance, 10 μM sulfaphenazole inhibited this compound formation by 31.9%, while 10 μM ketoconazole resulted in a 64.8% inhibition. tandfonline.com These findings indicate that both CYP2C9 and CYP3A4 are key players in the N-demethylation of ketobemidone to this compound at clinically relevant concentrations. nih.govtandfonline.com

Table 2: Correlation of this compound Formation with CYP450 Isozyme Activity in Human Liver Microsomes

| CYP Isozyme | Correlation with this compound Formation (at 1 µM ketobemidone) | Reference |

|---|---|---|

| CYP2C9 | Strong (rs = 0.82, p < 0.001) | nih.govtandfonline.comtandfonline.com |

| CYP3A4 | Strong | nih.govtandfonline.com |

| CYP2C19 | Good (at 50 µM ketobemidone) | nih.govtandfonline.com |

| CYP2C8 | Good (at 50 µM ketobemidone) | nih.govtandfonline.com |

| CYP2B6 | Good (at 50 µM ketobemidone) | nih.govtandfonline.com |

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for predicting the intestinal absorption of drugs. youtube.comnih.gov When cultured, these cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transporter proteins. youtube.comnih.gov

The Caco-2 cell model has been employed to investigate the role of transporter proteins, such as P-glycoprotein (P-gp), in the disposition of ketobemidone and, by extension, its metabolites like this compound. nih.govtandfonline.com P-gp is an efflux transporter that can limit the absorption of its substrates. Studies have shown that the transport of ketobemidone across Caco-2 cell monolayers is not affected by treatment with verapamil, a known P-gp inhibitor. nih.govtandfonline.com This suggests that neither ketobemidone nor its metabolite this compound are significant substrates for P-gp. nih.govtandfonline.com This information is valuable for understanding the potential for drug-drug interactions and for predicting the oral bioavailability of ketobemidone.

Tissue Homogenates for Receptor Binding Assays

Tissue homogenates are preparations of tissues where the cell structure has been disrupted, allowing for the study of receptor-ligand interactions without the complexities of intact cells. nih.govumich.edu These assays are fundamental in determining the binding affinity of a compound for specific receptors. creative-bioarray.com

Receptor binding assays using brain homogenates have been utilized to assess the affinity of this compound for opioid receptors. nih.gov In these experiments, the ability of this compound to displace a radiolabeled ligand from its binding site on the receptor is measured. The results of these assays provide a quantitative measure of the compound's binding affinity (Ki value).

Studies have shown that the agonist potencies of a series of N-alkyl-norketobemidones, including this compound itself, as determined in functional assays, correlate well with their ability to inhibit the binding of the opioid antagonist naloxone (B1662785) in brain homogenates. nih.gov This indicates that the binding affinity of this compound to opioid receptors is a key determinant of its pharmacological activity.

Animal Models for Pharmacological Evaluation (e.g., Guinea-Pig Ileum, Mouse Vas Deferens)

Isolated organ preparations, such as the guinea-pig ileum and the mouse vas deferens, are classical pharmacological models used to characterize the agonist and antagonist properties of opioid compounds. nih.govnih.govnih.gov These tissues contain opioid receptors and respond to opioid agonists with a measurable physiological effect, such as the inhibition of electrically induced contractions. nih.govnorecopa.no

The guinea-pig ileum and mouse vas deferens have been used to determine the narcotic agonist and antagonist potencies of this compound and its analogues. nih.gov In these assays, the ability of the compounds to inhibit the twitch response induced by electrical stimulation is measured. The potencies obtained in these isolated tissue preparations have been shown to be closely correlated. nih.gov

Furthermore, the agonist potencies observed in the guinea-pig ileum for the N-alkyl-norketobemidone series show good agreement with in vivo analgesic testing (mouse hot-plate test) and with receptor binding data from brain homogenates. nih.gov The antagonist potencies determined in the guinea-pig ileum also align with findings from studies in morphine-dependent monkeys. nih.gov These correlations across different experimental models, from receptor binding to isolated tissues to whole animal responses, provide a comprehensive pharmacological profile of this compound.

Future Research Directions on Norketobemidone

Exploration of Undetected or Low Concentration Metabolites

The metabolism of norketobemidone itself is not fully elucidated. While it is a known product of ketobemidone metabolism via cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, its subsequent biotransformation pathways are less clear. tandfonline.comresearchgate.net Research indicates that ketobemidone undergoes further metabolism, including hydroxylation and conjugation, leading to metabolites like ketobemidone N-oxide and various glucuronides. drugbank.comdiva-portal.orgresearchgate.net It is plausible that this compound follows similar pathways, resulting in hydroxylated and/or glucuronidated forms.

However, these subsequent metabolites may be present at very low concentrations in biological matrices, potentially falling below the limit of quantification of standard toxicological screens. researchgate.net A study on the pharmacokinetics of ketobemidone in children found that this compound itself did not reach quantifiable levels in any of the patients, highlighting the challenge of detecting even primary metabolites in certain populations. researchgate.netresearchgate.net

Future research should, therefore, focus on developing and applying highly sensitive analytical methods to explore the full metabolic profile of this compound. This involves searching for currently undetected or low-concentration metabolites in various biological samples. Techniques like high-resolution mass spectrometry (HRMS) combined with advanced sample preparation could facilitate the identification of these minor metabolic products. nist.govuniroma1.it Identifying these metabolites would provide a more complete picture of the drug's disposition and could reveal new biologically active or even toxic species.

Advanced Structural Characterization of this compound-Receptor Complexes

Understanding the precise three-dimensional arrangement of the this compound-receptor complex is fundamental to explaining its binding affinity and functional activity. nih.gov While the crystal structures for opioid receptors have been determined, elucidating the specific conformational changes induced by this compound requires advanced techniques. nih.govresearchgate.net Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful tools that can reveal the atomic-level details of these interactions.

Such structural data would illuminate the key amino acid residues within the receptor's binding pocket that interact with this compound. This knowledge is invaluable for understanding its structure-activity relationship (SAR) and can guide the rational design of novel ligands with improved therapeutic profiles. mdpi.com

Computational Approaches in this compound Research (e.g., Molecular Docking, QSAR)

Computational methods are indispensable tools for modern drug research and offer significant potential for advancing our understanding of this compound. mdpi.com

Molecular Docking: This technique simulates the binding of a ligand (this compound) to the three-dimensional structure of its target receptor (e.g., μOR). mdpi.com Docking studies can predict the preferred binding pose and estimate the binding affinity, providing insights that complement experimental data. mdpi.com For this compound, molecular docking can help rationalize its binding mode and compare it to that of ketobemidone and other opioids, potentially explaining differences in their pharmacological profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netscribd.com By analyzing a set of this compound analogs with varying structural modifications, QSAR models can identify the physicochemical properties (e.g., electronic, steric) that are critical for receptor affinity and efficacy. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent or selective molecules. benchchem.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. mdpi.commdpi.com This can reveal subtle aspects of the interaction that are not apparent from static docking poses.

Integrating these computational approaches can accelerate research by prioritizing compounds for synthesis and experimental testing, ultimately leading to a more efficient drug discovery process. nih.gov

Development of Novel Analytical Techniques with Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound in biological samples is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. While methods based on liquid chromatography-mass spectrometry (LC-MS) exist, there is a continuous need for improvement. researchgate.netresearchgate.net

Future research should focus on developing novel analytical techniques with enhanced sensitivity and specificity for this compound. gamanamspmvv.in Key areas for advancement include:

High-Resolution Mass Spectrometry (HRMS): HRMS provides greater mass accuracy than standard mass spectrometry, improving confidence in compound identification and enabling the differentiation of isobaric interferences. uniroma1.it

Novel Sample Preparation Techniques: The complexity of biological matrices (e.g., blood, urine) can interfere with analysis, a phenomenon known as the matrix effect. uc.pt Developing innovative sample preparation methods, such as advanced solid-phase extraction (SPE) or liquid-phase microextraction (LPME), can improve sample clean-up, reduce matrix effects, and increase the concentration of the analyte, thereby enhancing sensitivity. uniroma1.ituc.ptdiva-portal.org

Miniaturization and Automation: Integrating micro-solid-phase extraction with capillary liquid chromatography can create highly efficient and automated online systems for sample clean-up and analysis, as has been developed for other ketobemidone metabolites. diva-portal.org

These advancements are crucial for detecting the very low concentrations of this compound and its own metabolites that are often present in biological samples, ensuring more accurate pharmacokinetic modeling and reliable forensic analysis. researchgate.netnist.govuc.pt

Q & A

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.